4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a sulfonic acid dimethylamide group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonic acid dimethylamide group, and a tetramethyl-[1,3,2]dioxaborolan-2-yl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring, the sulfonic acid dimethylamide group, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonic acid dimethylamide group could potentially make the compound polar and capable of forming hydrogen bonds.Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : The compound has been utilized as a raw material for derivatives like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Its structure was confirmed using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, and its molecular structure was further validated by X-ray diffraction and density functional theory (DFT) studies (Liao et al., 2022).
Crystallographic and Conformational Analysis : In another study, the synthesis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was undertaken. The structure was confirmed by various spectroscopic methods, X-ray diffraction, and DFT calculations. The analysis provided insights into the molecular structure characteristics and molecular conformations of the compound (Yang et al., 2021).
Catalysis and Chemical Reactivity
- Palladium-Catalyzed Borylation : A method involving palladium-catalyzed borylation of arylbromides was researched using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl compounds. This study explored an effective method for the borylation of arylbromides, particularly those bearing sulfonyl groups, showcasing the compound's utility in complex chemical reactions (Takagi & Yamakawa, 2013).
Medicinal Chemistry
- Cytotoxicity and Enzyme Inhibition : Research on polymethoxylated-pyrazoline benzene sulfonamides, synthesized using compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, showed notable cytotoxic activities on tumor and non-tumor cell lines. These compounds also exhibited inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in medicinal chemistry (Kucukoglu et al., 2016).
Luminescent Properties
- Luminescent Copolymers : The synthesis of fluorene copolymers bearing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups was conducted to study their luminescent properties. The research focused on the photoluminescence and electroluminescence spectroscopy of these copolymers, revealing insights into the luminescent characteristics of these compounds (Cheon et al., 2005).
properties
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-13-15(8-9)20(16,17)14(5)6/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNXCZQCNZNGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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